Estrone 3-methyl ether
Overview
Description
Estrone 3-methyl ether, also known as 3-methoxyestrone, is a synthetic estrogen and estrogen ether. It is specifically the C3 methyl ether of estrone, a naturally occurring estrogen. This compound has been used in the synthesis of other estrogenic compounds, such as mestranol .
Mechanism of Action
Target of Action
Estrone 3-methyl ether, also known as Estrone methyl ether, is a synthetic estrogen . The primary targets of this compound are estrogen receptors, which are found in various tissues such as female organs, breasts, hypothalamus, and pituitary .
Biochemical Pathways
The interaction of this compound with estrogen receptors influences the expression of genes that are regulated by these receptors . This can affect various biochemical pathways, leading to changes in cellular function and physiology.
Pharmacokinetics
It is known that the compound is soluble in chloroform , which may influence its bioavailability and distribution in the body.
Result of Action
This compound has been shown to stimulate the proliferation of estrogen-dependent MCF-7 breast cancer cells in vitro when used at concentrations ranging from 0.16 to 20 μM . This suggests that the compound may have a role in promoting cell growth in certain types of cancer cells.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at room temperature to maintain its stability. Additionally, exposure to dust, fume, gas, mist, vapours, or spray should be avoided
Biochemical Analysis
Biochemical Properties
Estrone 3-methyl ether stimulates the proliferation of estrogen-dependent MCF-7 breast cancer cells in vitro when used at concentrations ranging from 0.16 to 20 μM . It lacks estrogen receptor (ER) binding activity, with IC50s greater than 100 μM for both ERα and ERβ .
Cellular Effects
This compound has been shown to influence cell function by stimulating the proliferation of estrogen-dependent cells
Molecular Mechanism
It is known to stimulate the proliferation of certain cells, but it does not bind to estrogen receptors
Preparation Methods
Synthetic Routes and Reaction Conditions: Estrone 3-methyl ether can be synthesized through the etherification of estrone. The process involves the reaction of estrone with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate . The reaction typically occurs in an organic solvent like acetone or dimethylformamide under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Estrone 3-methyl ether has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other estrogenic compounds.
Biology: It is studied for its effects on estrogen receptors and related biological pathways.
Medicine: Research focuses on its potential therapeutic uses and its role in hormone replacement therapy.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
Estrone 3-methyl ether is unique due to its specific structure and functional group. Similar compounds include:
Estrone: The parent compound without the methoxy group.
Mestranol: An estrogenic compound synthesized using this compound.
Ethinylestradiol: Another synthetic estrogen used in oral contraceptives.
This compound stands out due to its specific applications in the synthesis of other estrogenic compounds and its unique interaction with estrogen receptors.
Properties
IUPAC Name |
(8R,9S,13S,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-17H,3,5,7-10H2,1-2H3/t15-,16-,17+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWWDWHFBMPLFQ-VXNCWWDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167368 | |
Record name | Estrone 3-methyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1624-62-0, 1091-94-7 | |
Record name | (+)-Estrone 3-methyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1624-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Estrone methyl ether, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001091947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estrone 3-methyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001624620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estrone methyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88911 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Estrone 3-methyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxyoestra-1,3,5(10)-trien-17-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.104 | |
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Record name | ESTRONE 3-METHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SMZ4A51IJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | ESTRONE METHYL ETHER, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59359RSB8X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q1: Does modifying the structure of estrone methyl ether alter its biological activity?
A2: Yes, modifications to the estrone methyl ether structure significantly impact its activity. For instance, introducing a thiosemicarbazone group to estrone methyl ether slightly reduces its estrogenicity. [] Similarly, adding a 16β-ethyl group to a 19-nortestosterone derivative, synthesized using estrone methyl ether as a precursor, resulted in a compound with strong antiandrogenic activity. []
Q2: What are the structural differences between estrone methyl ether and other estrogens like estradiol or estriol?
A3: Mass spectrometry studies comparing estrone, estradiol, and estriol revealed unique marker ions for each molecule, highlighting structural differences in their ring systems. These differences contribute to their unique fragmentation patterns and likely influence their distinct biological activities. [, ]
Q3: What is the molecular formula and weight of estrone methyl ether?
A3: Estrone methyl ether has a molecular formula of C19H24O2 and a molecular weight of 284.39 g/mol.
Q4: What spectroscopic techniques are commonly used to characterize estrone methyl ether?
A6: Various spectroscopic techniques are employed for characterizing estrone methyl ether, including: * Infrared (IR) spectroscopy: Used to identify functional groups and compare structural features with known compounds, as exemplified by the confirmation of synthesized d,l-estrone methyl ether. [] * Nuclear Magnetic Resonance (NMR) spectroscopy: Utilized for complete 1H and 13C chemical shift assignments, providing insights into the molecule's structure and stereochemistry, particularly in distinguishing between 13α‐ and 13β‐epimers. [] * Mass spectrometry (MS): Employed to study fragmentation patterns, identify structural modifications, and differentiate between estrone methyl ether and related compounds. [, ]
Q5: What synthetic strategies have been employed to prepare estrone methyl ether?
A7: Several synthetic routes to estrone methyl ether have been explored, including: * Total synthesis: Achieved through multi-step processes involving various reactions like Diels-Alder cycloadditions and Wittig olefinations. [, , ] * Thermal elimination of β-ketosulfoxides: This method offers a shorter and more efficient route compared to the traditional Smith synthesis. [] * Manganese-catalyzed hydrogen-autotransfer C-C bond formation: This novel protocol enables the α-alkylation of ketones, including estrone methyl ether, using readily available alcohols. []
Q6: What are some notable reactions that estrone methyl ether can undergo?
A8: Estrone methyl ether serves as a versatile starting material for various chemical transformations, including: * Oxidation: Treatment with tert-butyl hydroperoxide and cobalt acetate leads to the formation of novel estrone derivatives with modifications at the 6-, 8-, and 9-positions. [] * Hetarylation: Direct C−C coupling with 1,2,4-triazinones yields new estrone derivatives containing the 1,2,4-triazin-5-one moiety. [] * Heterocyclization: Microwave-assisted reactions with hydrazine derivatives afford novel ring d-condensed 2-pyrazolines, demonstrating stereoselective control over the ring junction. []
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